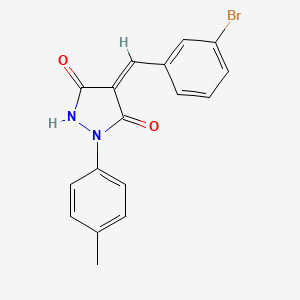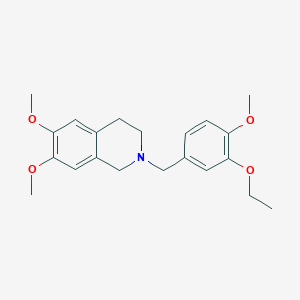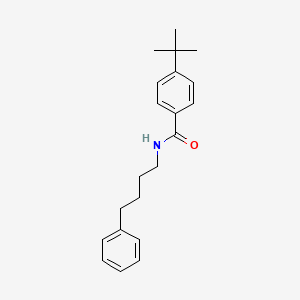
4-(3-bromobenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a class of compounds known for their diverse chemical and physical properties, which contribute to a wide range of applications in materials science, pharmacology, and organic synthesis. The bromobenzylidene moiety suggests potential reactivity conducive to further chemical modifications, enhancing its applicability in designing molecules with desired biological activities or material properties.
Synthesis Analysis
Synthesis approaches for related compounds typically involve multicomponent reactions, condensation, or nucleophilic substitution reactions. For instance, Ryzhkova et al. (2020) detailed an electrochemically induced multicomponent transformation yielding a compound with potential biomedical applications, highlighting the versatility of synthetic strategies in accessing complex molecules from simpler precursors (Ryzhkova, Ryzhkov, & Elinson, 2020).
Molecular Structure Analysis
Crystallographic analysis plays a crucial role in confirming the molecular structure of synthesized compounds. Zhu and Qiu (2011) provided an example of determining the crystal structures of Schiff bases, illustrating the importance of X-ray crystallography in elucidating molecular geometries and configurations (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Chemical reactivity and properties are often explored through various reactions, such as condensation or cyclization, to yield novel compounds with potential applications. The synthesis of pyrazolopyrazole derivatives as reported by Abou-Zied and El-Mansory (2014) showcases the reactivity of pyrazolidinediones under different conditions (Abou-Zied & El-Mansory, 2014).
Physical Properties Analysis
The physical properties of compounds like melting points, solubility, and crystal structure are integral to understanding their potential utility. Detailed analysis of these properties supports the optimization of compounds for specific applications, though direct references to physical properties analysis for the compound were not found in the search.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific transformations, are essential for tailoring compounds for particular uses. The work by Kaneria et al. (2016) on synthesizing triazol derivatives and screening for antimicrobial activity is an example of investigating chemical properties with practical applications in mind (Kaneria et al., 2016).
properties
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-5-7-14(8-6-11)20-17(22)15(16(21)19-20)10-12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,21)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYJUXHACAFZLA-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {5-[(4-methyl-1-piperazinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride](/img/structure/B5035752.png)
![ethyl 4-[(3,5-dinitro-4-pyridinyl)amino]benzoate](/img/structure/B5035757.png)
![butyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5035770.png)
![N-(4-bromophenyl)-N'-[3-(diethylamino)propyl]thiourea](/img/structure/B5035789.png)
![N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide](/img/structure/B5035797.png)
![2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5035804.png)

![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)